molecular formula C19H17NO2S B2497068 Ethyl 2-(4-tolyl)-4-phenylthiazole-5-carboxylate CAS No. 402567-89-9

Ethyl 2-(4-tolyl)-4-phenylthiazole-5-carboxylate

Cat. No.: B2497068
CAS No.: 402567-89-9
M. Wt: 323.41
InChI Key: RVAXNWYTSSHOTF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-tolyl)-4-phenylthiazole-5-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a thiazole ring substituted with a tolyl group at the 2-position, a phenyl group at the 4-position, and an ethyl ester group at the 5-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-tolyl)-4-phenylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tolylthiourea with ethyl 2-bromo-2-phenylacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-tolyl)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Ethyl 2-(4-tolyl)-4-phenylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

    Medicine: Research into its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities, is ongoing.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-tolyl)-4-phenylthiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and aromatic substituents can facilitate binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methylphenyl)-4-phenylthiazole-5-carboxylate
  • Ethyl 2-(4-chlorophenyl)-4-phenylthiazole-5-carboxylate
  • Ethyl 2-(4-bromophenyl)-4-phenylthiazole-5-carboxylate

Uniqueness

Ethyl 2-(4-tolyl)-4-phenylthiazole-5-carboxylate is unique due to the specific combination of substituents on the thiazole ring. The presence of the tolyl group at the 2-position and the phenyl group at the 4-position imparts distinct chemical properties, such as solubility, reactivity, and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 2-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-3-22-19(21)17-16(14-7-5-4-6-8-14)20-18(23-17)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAXNWYTSSHOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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